mucic acid

Description

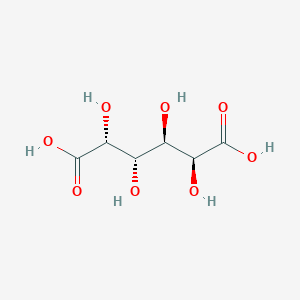

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2+,3+,4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLZVSRJTYRBFB-DUHBMQHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048740 | |

| Record name | Mucic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Faintly beige powder; [MSDSonline], Solid | |

| Record name | Galactaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Galactaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ACICULAR CRYSTALS; SOL IN WATER /AMMONIUM SALT/, SOL IN 300 PARTS COLD WATER, 60 PARTS BOILING WATER; SOL IN ALKALIES; PRACTICALLY INSOL IN ALCOHOL, ETHER, INSOL IN PYRIMIDINE, 3.3 mg/mL at 14 °C | |

| Record name | GALACTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Galactaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALLINE POWDER, PRISMS FROM WATER | |

CAS No. |

526-99-8 | |

| Record name | Mucic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galactaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galactaric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mucic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Galactaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALACTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E149J5OTIF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GALACTARIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Galactaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 225 °C | |

| Record name | Galactaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000639 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Mucic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucic acid, also known as galactaric acid, is a six-carbon aldaric acid, a type of sugar acid. Its structure is characterized by carboxyl groups at both ends of its carbon chain and hydroxyl groups at the intervening four carbons. This symmetrical, polyhydroxy dicarboxylic acid possesses a unique set of chemical properties owing to its stereochemistry, rendering it a meso compound and thus optically inactive despite having four chiral centers.[1][2] It is primarily obtained through the nitric acid oxidation of galactose or galactose-containing compounds like lactose.[2] This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, key reactions, and detailed experimental protocols relevant to research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are fundamental to its handling, reactivity, and application in various chemical syntheses.

General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanedioic acid | [2] |

| Synonyms | Galactaric acid, Saccharolactic acid | [2] |

| Molecular Formula | C₆H₁₀O₈ | [2] |

| Molar Mass | 210.14 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 210–230 °C (decomposes) | [2] |

| Optical Activity | Optically inactive (meso compound) | [2] |

Solubility

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Cold Water | Nearly insoluble (3.3 g/L) | 14 | [3] |

| Boiling Water | Soluble (16.7 g/L) | 100 | [4] |

| Alcohol (Ethanol) | Insoluble | - | [2] |

| DMSO | Slightly soluble | - | [5] |

| Ether | Insoluble | - | [4] |

Acidity

| Property | Value | Note | Reference(s) |

| pKa (Strongest Acidic) | 2.83 | Predicted | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.37 (s, 2H, -COOH), 4.56 (s, 4H, -OH), 4.24 (s, 2H, H-2, H-5), 3.78 (s, 2H, H-3, H-4).

-

¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm): 175.83 (-COOH), 71.79 (C-2, C-5), 70.25 (C-3, C-4).

-

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (-OH) and carboxyl (-COOH) functional groups. Key peaks are typically observed around 3300 cm⁻¹ (O-H stretching of hydroxyl groups and carboxylic acid), and 1700 cm⁻¹ (C=O stretching of the carboxylic acid).

Chemical Reactions and Transformations

This compound undergoes a variety of chemical reactions, making it a versatile precursor for the synthesis of other valuable compounds.

Key Chemical Reactions of this compound

Below is a diagram illustrating the major chemical transformations of this compound.

Caption: Key chemical transformations of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound from Galactose

This protocol describes the oxidation of D-galactose to this compound using nitric acid.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Materials:

-

D-Galactose

-

5 M Nitric Acid (HNO₃)

-

Distilled water

-

Beaker or round-bottom flask

-

Heating mantle or water bath

-

Stirring apparatus

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Dissolve D-galactose in 5 M nitric acid in a beaker or round-bottom flask, maintaining a galactose to HNO₃ molar ratio of 1:9. The concentration of galactose in the reaction medium should be approximately 100 g/L.[6]

-

Heat the reaction mixture to 95°C with continuous stirring.[6]

-

As the reaction proceeds, this compound will begin to precipitate out of the solution as a white solid.

-

After the reaction is complete (typically observed by the cessation of nitrogen oxide gas evolution), cool the mixture to room temperature and then further in an ice bath to maximize precipitation.

-

Collect the crystalline this compound by vacuum filtration using a Buchner funnel.

-

Wash the collected crystals with small portions of cold distilled water to remove any residual nitric acid and soluble impurities.

-

Dry the purified this compound in a desiccator or a low-temperature oven.

This compound Test for Galactose

This qualitative test is used to identify the presence of galactose or galactose-containing saccharides.

Principle: Concentrated nitric acid oxidizes galactose at both the aldehyde (C1) and primary alcohol (C6) positions to form the sparingly soluble this compound. Other monosaccharides, when oxidized, form soluble dicarboxylic acids, thus not yielding a precipitate under these conditions.[7][8]

Materials:

-

Test sample (e.g., 1% aqueous solution of a carbohydrate)

-

Concentrated Nitric Acid (HNO₃)

-

Test tubes

-

Water bath

-

Pipettes

Procedure:

-

Place 6 mL of the test sample solution into a test tube.[7]

-

Carefully add 1 mL of concentrated nitric acid to the test tube.[7]

-

Heat the mixture in a boiling water bath for 1.5 to 2 hours, or until the volume is reduced to approximately 2-3 mL.[7]

-

Allow the test tube to cool slowly to room temperature and then let it stand overnight.[7]

-

Observation: The formation of colorless, needle-like crystals at the bottom of the test tube indicates a positive result for galactose. The absence of crystals indicates a negative result.[7]

Synthesis of Adipic Acid from this compound

This protocol outlines a one-pot conversion of this compound to adipic acid esters, which can then be hydrolyzed to adipic acid. This process involves a rhenium-catalyzed deoxydehydration followed by a platinum-catalyzed transfer hydrogenation.[1][9]

Materials:

-

This compound

-

Methyltrioxorhenium (MTO)

-

p-Toluenesulfonic acid (TsOH)

-

3-Pentanol

-

5% Platinum on carbon (Pt/C)

-

Pressure flask

-

Stirring and heating apparatus

-

Filtration setup

Procedure:

-

Charge a pressure flask with this compound (1 mmol), MTO (0.05 mmol), TsOH (0.05 mmol), and 3-pentanol (20 mL).[1]

-

Stir the reaction mixture at 120°C under a flow of air for 12 hours. This step facilitates the deoxydehydration to form muconic acid esters.[1]

-

Cool the mixture, then add 5% Pt/C (10 mg) to the flask.[1]

-

Seal the flask and stir the reaction mixture at 200°C for an additional 12 hours. This step performs the transfer hydrogenation to form adipic acid esters.[1]

-

After cooling to room temperature, separate the catalyst by filtration.

-

Remove the solvent by evaporation to obtain the adipic acid ester.

-

The resulting ester can be hydrolyzed to adipic acid using standard procedures.

Conclusion

This compound is a chemically versatile and important bio-based platform chemical. Its unique stereochemistry and the presence of multiple functional groups allow for a rich variety of chemical transformations. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with or exploring the applications of this compound in chemical synthesis, drug development, and material science.

References

- 1. WO2015084265A1 - Chemical process to convert this compound to adipic acid - Google Patents [patents.google.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound [chembk.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. microbenotes.com [microbenotes.com]

- 8. scribd.com [scribd.com]

- 9. oar.a-star.edu.sg [oar.a-star.edu.sg]

An In-Depth Technical Guide to the Structure and Stereochemistry of Mucic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of mucic acid. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this important aldaric acid.

Introduction to this compound

This compound, also known as galactaric acid, is a dicarboxylic acid obtained from the oxidation of galactose or galactose-containing compounds like lactose.[1] Its chemical formula is C₆H₁₀O₈.[1] This compound is of significant interest due to its unique stereochemical properties and its potential as a renewable platform chemical for the synthesis of various valuable molecules, including adipic acid, a key component of nylon.

Chemical Structure and IUPAC Nomenclature

This compound is a six-carbon chain with carboxyl groups at both ends (C1 and C6) and hydroxyl groups on the intervening four carbons (C2, C3, C4, and C5). The systematic IUPAC name for this compound is (2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid .

Stereochemistry: An Achiral Meso Compound

A defining feature of this compound is its stereochemistry. Despite possessing four chiral centers (C2, C3, C4, and C5), the molecule as a whole is achiral. This is because it is a meso compound , characterized by an internal plane of symmetry that bisects the molecule between the C3 and C4 carbons.[1] This symmetry means that the molecule is superimposable on its mirror image, and consequently, it is optically inactive.

The Fischer projection of this compound clearly illustrates this internal plane of symmetry. The hydroxyl groups on C2 and C5 are on the same side of the carbon chain, as are the hydroxyl groups on C3 and C4.

Physicochemical Properties

This compound is a white crystalline powder.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₈ | [1] |

| Molar Mass | 210.14 g/mol | --- |

| Melting Point | 210–230 °C | [1] |

| Solubility in Water | Nearly insoluble in cold water | [1] |

| Solubility in Alcohol | Insoluble | [1] |

| Optical Activity | Optically inactive | [1] |

Synthesis of this compound

The most common laboratory method for the synthesis of this compound is the oxidation of galactose or lactose with nitric acid.[1]

Experimental Protocol: Oxidation of Lactose with Nitric Acid

This protocol is adapted from a standard laboratory procedure.

Materials:

-

Lactose (100 g)

-

Nitric acid (specific gravity 1.15, 1200 g)

-

Sodium hydroxide solution (normal)

-

Hydrochloric acid (5 times normal)

-

Activated charcoal (optional)

-

Porcelain dish

-

Filtration apparatus (pump)

-

Beakers

-

Stirring rod

Procedure:

-

Oxidation: In a porcelain dish, combine 100 g of lactose with 1200 g of nitric acid (sp. gr. 1.15). Heat the mixture, stirring continuously, and evaporate it down to a volume of about 200 ml. Towards the end of the evaporation, the mixture will become thick and pasty due to the precipitation of this compound.[2]

-

Isolation of Crude Product: Allow the mixture to cool completely. Dilute the cold mass with water, and then filter the crude this compound using a suction pump. Wash the collected solid with cold water.[2]

-

Purification by Recrystallization: a. To purify the crude product, dissolve it in a calculated amount of normal sodium hydroxide solution. For approximately 36 g of crude this compound, about 335 ml of normal alkali will be required. The dissolution should be done at room temperature with shaking.[2] b. If the resulting solution is colored, it can be decolorized by warming with activated charcoal and then filtering. c. Precipitate the pure this compound by adding a sufficient amount of 5N hydrochloric acid to neutralize the sodium hydroxide. This should be done at room temperature to avoid the formation of the more soluble lactone.[2]

-

Final Isolation and Drying: Allow the solution to stand at a low temperature (preferably 0 °C) for about an hour to ensure complete crystallization. Filter the purified this compound using a suction pump, wash it with cold water until the filtrate is free of chloride ions, and then dry the product at 100 °C. The expected yield of the pure compound is approximately 32 g.[2]

Alternative Synthesis Methods

While nitric acid oxidation is a common method, concerns over the use of a strong, corrosive acid and the production of nitrogen oxide byproducts have led to the exploration of greener alternatives. One such method involves the use of ozone as the oxidizing agent. This process can yield high-purity this compound crystals without the need for organic solvents or catalysts.[3]

Logical Relationship: Chirality and Optical Activity

The relationship between the presence of chiral centers and the overall chirality of a molecule is a fundamental concept in stereochemistry. The case of this compound provides an excellent illustration of this principle.

References

The Natural Provenance of Galactaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactaric acid, also known as mucic acid, is a naturally occurring aldaric acid, a type of sugar acid. Its symmetrical structure, derived from the oxidation of galactose, imparts unique chemical properties making it a molecule of interest in various scientific fields, including pharmaceuticals. This technical guide provides an in-depth exploration of the natural sources and occurrence of galactaric acid. It summarizes its presence in the plant and animal kingdoms, details experimental methodologies for its extraction and analysis, and visualizes its key metabolic pathways. While qualitative evidence of its presence is abundant, this guide also highlights the current gap in quantitative data for many natural sources, presenting an opportunity for future research.

Natural Occurrence of Galactaric Acid

Galactaric acid is found across a diverse range of biological systems, from plants and fruits to microorganisms and as a metabolite in humans. Its roles in these systems are varied, from being an intermediate in metabolic pathways to potentially acting as an osmoregulator in plants.

Plant Kingdom

Galactaric acid has been identified in a variety of fruits and vegetables. It is often present as a product of pectin degradation, where its precursor, D-galacturonic acid, is a primary component. While its presence is confirmed in many sources, quantitative data on its concentration remains limited in the scientific literature.

Table 1: Confirmed Natural Sources of Galactaric Acid

| Natural Source | Kingdom | Notes | Quantitative Data |

| Peaches (Prunus persica) | Plantae | Present in ripe fruit.[1] | Not quantified.[1] |

| Pears (Pyrus) | Plantae | Found in ripe fruit.[1] | Not available. |

| Apricots (Prunus armeniaca) | Plantae | Present in the fruit. | Not available. |

| Grapes (Vitis vinifera) | Plantae | Can be formed from galacturonic acid by the action of Botrytis cinerea.[1] | Not available. |

| Citrus Peel | Plantae | Pectin from citrus peel is a source of D-galacturonic acid, a precursor to galactaric acid. | Not available. |

| Legumes | Plantae | Generally cited as a source. | Not available. |

| Nuts | Plantae | Generally cited as a source. | Not available. |

| Fruit Vinegars | - | Levels increase after alcoholic fermentation and decrease after acetic acid fermentation.[2] | Relative changes noted, but specific concentrations not provided.[2] |

Animal Kingdom and Human Metabolism

Galactaric acid is a recognized human metabolite. Studies have shown that its levels in serum can increase after the consumption of dairy products, suggesting it is a biomarker for milk intake. This indicates that it is either present in milk or is a metabolic product of galactose, a primary sugar in lactose.

Biosynthesis and Metabolism of Galactaric Acid

Galactaric acid plays a role in several metabolic pathways, particularly in microorganisms. Understanding these pathways is crucial for biotechnological production and for comprehending its physiological roles.

Microbial Biosynthesis from D-Galacturonic Acid

A key pathway for the microbial production of galactaric acid involves the oxidation of D-galacturonic acid. This process has been engineered in various fungi, such as Trichoderma reesei and Aspergillus niger, for biotechnological applications. The pathway involves the conversion of D-galacturonic acid to galactaric acid, a reaction catalyzed by uronate dehydrogenase.

Bacterial Catabolism of Galactaric Acid

Certain bacteria, such as Agrobacterium tumefaciens and Escherichia coli, can utilize galactaric acid as a carbon source through specific catabolic pathways. In A. tumefaciens, galactarate is converted through a series of intermediates to α-ketoglutarate, which then enters the citric acid cycle.

Experimental Protocols

The accurate quantification of galactaric acid from natural sources requires robust extraction and analytical methods. The following section outlines a synthesized protocol based on established methods for organic acid analysis in plant matrices.

Extraction of Galactaric Acid from Citrus Peel

This protocol is adapted from methods for pectin and phytochemical extraction from citrus peel.

Materials:

-

Dried citrus peel powder

-

Ethanol (95%)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Centrifuge

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (C18)

Procedure:

-

Sample Preparation: Weigh 10 g of dried citrus peel powder into a 250 mL flask.

-

Extraction: Add 100 mL of 70% ethanol to the flask. Adjust the pH to 2.0 with 1M HCl. Heat the mixture at 80°C for 2 hours with constant stirring.

-

Centrifugation: Cool the mixture and centrifuge at 5000 x g for 15 minutes to separate the supernatant.

-

Solvent Evaporation: Collect the supernatant and concentrate it using a rotary evaporator at 50°C until the ethanol is removed.

-

Purification: The aqueous extract is then passed through a C18 SPE cartridge, pre-conditioned with methanol and water, to remove non-polar interfering compounds. The eluate containing the organic acids is collected.

-

Final Preparation: The purified extract is filtered through a 0.45 µm filter before HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is based on standard procedures for organic acid analysis using HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 0.01 M sulfuric acid in deionized water.

-

Flow Rate: 0.6 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of galactaric acid standard (e.g., 1000 mg/L) in deionized water. Prepare a series of calibration standards by diluting the stock solution.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared sample extract into the HPLC system.

-

Quantification: Identify the galactaric acid peak in the sample chromatogram by comparing the retention time with the standard. Quantify the concentration of galactaric acid in the sample using the calibration curve.

Future Outlook and Research Opportunities

The widespread occurrence of galactaric acid in nature, coupled with its potential applications, underscores the need for further research. A significant knowledge gap exists in the quantitative assessment of galactaric acid in various fruits, vegetables, and other natural sources. Future studies should focus on developing and applying robust analytical methods to accurately quantify its concentration in these matrices. This will not only enhance our understanding of its natural distribution but also pave the way for its potential use as a biomarker and for the development of novel functional foods and pharmaceutical agents. Furthermore, exploring the enzymatic pathways for its synthesis and degradation in a wider range of organisms could unlock new biotechnological avenues for its sustainable production.

References

Bio-based Production of Mucic Acid from Pectin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mucic acid, a C6 aldaric acid, is a versatile platform chemical with applications in the synthesis of polymers, pharmaceuticals, and as a food additive. Traditionally produced through the nitric acid oxidation of galactose, this process poses significant environmental and safety concerns. The bio-based production of this compound from pectin, an abundant and renewable polysaccharide found in plant cell walls, offers a sustainable and environmentally benign alternative. This technical guide provides an in-depth overview of the core principles and methodologies for the microbial conversion of pectin to this compound. It details the enzymatic hydrolysis of pectin to its primary constituent, D-galacturonic acid, followed by the metabolic engineering of microbial hosts for the efficient conversion of D-galacturonic acid to this compound. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the sustainable production of this high-value chemical.

Introduction

Pectin, a major component of agricultural waste such as citrus peels and sugar beet pulp, is a polymer primarily composed of D-galacturonic acid.[1][2] The conversion of this abundant and low-cost feedstock into value-added chemicals like this compound is a key strategy in the development of a circular bioeconomy.[2] The biological production of this compound is centered around the enzymatic conversion of D-galacturonic acid, a process not naturally occurring in most microorganisms.[2][3] This has necessitated the development of metabolically engineered microbial cell factories.

The core strategy for the bio-based production of this compound involves two key steps:

-

Pectin Hydrolysis: The enzymatic depolymerization of pectin to release D-galacturonic acid monomers.

-

Microbial Fermentation: The conversion of D-galacturonic acid to this compound by a genetically engineered microorganism.

This guide will provide a detailed examination of these steps, including experimental protocols, quantitative data from various studies, and visualizations of the key pathways and workflows.

Pectin Hydrolysis: Releasing the Monomeric Feedstock

The first step in the bio-based production of this compound from pectin is the hydrolysis of the polysaccharide into its constituent D-galacturonic acid monomers. While acid hydrolysis is a possible method, enzymatic hydrolysis is generally preferred due to its higher specificity, milder reaction conditions, and avoidance of harsh chemicals.[4]

Key Enzymes in Pectin Hydrolysis

A consortium of pectinolytic enzymes is typically employed for the efficient degradation of pectin. The primary enzymes involved are:

-

Pectin Methylesterases (PMEs): These enzymes catalyze the de-esterification of the methoxy groups from the galacturonic acid residues of the pectin chain. This is a crucial step as it exposes the carboxyl groups, making the pectin backbone more accessible to depolymerizing enzymes.[4]

-

Polygalacturonases (PGs): These enzymes are responsible for hydrolyzing the α-1,4-glycosidic bonds between adjacent galacturonic acid residues. They are the primary agents of pectin depolymerization and can be categorized as:[4]

-

Endo-Polygalacturonases: Cleave the pectin chain at random internal sites.

-

Exo-Polygalacturonases: Act on the ends of the pectin chain to release monomers.

-

Experimental Protocol: Enzymatic Hydrolysis of Pectin

This protocol provides a general framework for the enzymatic hydrolysis of pectin. Optimization of enzyme concentrations, temperature, and incubation time may be necessary depending on the specific pectin source and enzymes used.

Materials:

-

Pectin (e.g., from citrus peel or apple pomace)

-

Pectin Methylesterase (PME)

-

Endo-Polygalacturonase (endo-PG)

-

Exo-Polygalacturonase (exo-PG)

-

Sodium acetate buffer (0.1 M, pH 4.5)

-

Deionized water

-

Shaking water bath or incubator

-

pH meter

-

Centrifuge

Procedure:

-

Substrate Preparation: Prepare a 1% (w/v) pectin solution by dissolving 1 g of pectin in 100 mL of 0.1 M sodium acetate buffer (pH 4.5). Gentle heating (around 40°C) can aid in dissolution.[4]

-

De-esterification: Add PME to the pectin solution at a concentration of approximately 5 units per gram of pectin. Incubate the mixture at 37°C for 2 hours with gentle agitation.[4]

-

Depolymerization: Adjust the pH of the solution back to 4.5 if necessary. Add the polygalacturonases to the reaction mixture. A typical enzyme loading is 20 units of exo-PG and 5 units of endo-PG per gram of pectin.[4]

-

Incubation: Incubate the reaction mixture at 50°C for 24 hours in a shaking water bath.[4]

-

Enzyme Inactivation: To stop the enzymatic reaction, heat the mixture to 100°C for 10 minutes.[4]

-

Clarification: Centrifuge the reaction mixture at 10,000 x g for 15 minutes to remove any insoluble material.[4]

-

Collection: The resulting supernatant, containing the liberated D-galacturonic acid, can be collected for subsequent fermentation.

Microbial Production of this compound

The heart of the bio-based process lies in the microbial conversion of D-galacturonic acid to this compound. This is achieved through metabolic engineering, where a heterologous pathway is introduced into a suitable microbial host.

Metabolic Engineering Strategy

Most fungi that can utilize D-galacturonic acid do so via a reductive pathway that is not conducive to this compound production.[5][6] The key metabolic engineering strategy involves:

-

Disruption of the Native D-Galacturonic Acid Catabolic Pathway: The first step in the native fungal pathway is the reduction of D-galacturonic acid to L-galactonate, catalyzed by a D-galacturonic acid reductase.[5][6] By knocking out the gene encoding this enzyme, the native catabolism of D-galacturonic acid is blocked.

-

Introduction of a Heterologous Uronate Dehydrogenase: A bacterial gene encoding uronate dehydrogenase is introduced into the microbial host. This enzyme catalyzes the NAD-dependent oxidation of D-galacturonic acid to this compound.[3][6]

This strategy effectively reroutes the metabolic flux from the native catabolic pathway towards the production of this compound.

Microbial Hosts

Several microorganisms have been successfully engineered for this compound production, with filamentous fungi being particularly promising due to their natural ability to degrade pectin and their tolerance to the acidic conditions often required for fermentation.

-

Trichoderma sp. : Engineered marine Trichoderma species have demonstrated high productivity, with reported titers of up to 25 g/L of this compound from D-galacturonic acid.[3][7]

-

Aspergillus niger : As a well-established industrial microorganism for citric acid production, A. niger is an attractive host for this compound synthesis.[6]

-

Coniochaeta sp. : This marine fungus has also been engineered for this compound production and has the advantage of producing sufficient pectinases to directly convert pectin to this compound, although at lower yields compared to Trichoderma.[3][7]

-

Saccharomyces cerevisiae : While not a natural pectin-degrader, this yeast has been engineered for this compound production, leveraging its robustness in industrial fermentation settings.

Quantitative Data on this compound Production

The following tables summarize the quantitative data from various studies on the microbial production of this compound.

Table 1: this compound Production from D-Galacturonic Acid

| Microorganism | Strain | Fermentation Scale | Titer (g/L) | Yield (g/g) | Co-substrate | Reference |

| Trichoderma sp. | LF328 | - | 25 | 1.0-1.1 | D-Xylose, Lactose | [3][7] |

| Trichoderma sp. | D-221704 | ambr®250 bioreactor | 53 | 0.99 | Glucose | [8] |

| Coniochaeta sp. | MF729 | - | - | 0.82 | D-Glucose | [3][7] |

| Trichoderma reesei | D-161646 | Fed-batch | 20 | - | Lactose | [9] |

Table 2: this compound Production from Pectin/Polygalacturonic Acid

| Microorganism | Strain | Fermentation Scale | Titer (g/L) | Yield (g/g) | Co-substrate | Reference |

| Coniochaeta sp. | MF729 transformants | - | Low | - | - | [3] |

| Trichoderma sp. | T2 and T3 | - | 2.9-3.6 | - | Lactose, D-Xylose | [10] |

| Trichoderma reesei | D-161646 | - | 1.7 | - | Lactose | [10] |

Experimental Protocol: Microbial Fermentation

This protocol provides a general procedure for the fermentation of D-galacturonic acid to this compound using an engineered fungal strain.

Materials:

-

Engineered microbial strain (e.g., Trichoderma reesei with disrupted native D-galacturonic acid pathway and expressing uronate dehydrogenase)

-

Fermentation medium (e.g., containing D-galacturonic acid as the primary carbon source, a co-substrate like lactose or glucose, nitrogen source, salts, and trace elements)

-

Shake flasks or bioreactor

-

Incubator shaker or bioreactor control unit

-

HPLC for analysis of this compound and residual sugars

Procedure:

-

Inoculum Preparation: Prepare a seed culture of the engineered microbial strain in a suitable growth medium.

-

Fermentation Setup: Inoculate the production medium in shake flasks or a bioreactor with the seed culture.

-

Fermentation Conditions:

-

Temperature: Maintain the temperature at an optimal level for the specific microorganism (e.g., 35°C for Trichoderma reesei).[9]

-

pH: Control the pH of the fermentation broth, as it can significantly impact this compound production and solubility. A pH of around 4.0 has been shown to be effective.[9]

-

Agitation and Aeration: Provide adequate agitation and aeration to ensure proper mixing and oxygen supply.

-

-

Fed-Batch Strategy (Optional): To achieve higher titers, a fed-batch strategy can be employed where a concentrated feed solution containing D-galacturonic acid and a co-substrate is added to the fermenter over time.[9]

-

Monitoring: Regularly take samples from the fermenter to monitor cell growth, substrate consumption, and this compound production using HPLC.

-

Harvesting: Once the fermentation is complete (typically when the carbon source is depleted and this compound production has plateaued), harvest the fermentation broth for downstream processing.

Downstream Processing: Purification of this compound

The final stage in the production process is the recovery and purification of this compound from the fermentation broth. This compound has low solubility in cold water, which can be exploited for its purification.[11]

Purification Strategy

A common method for purifying this compound involves precipitation and recrystallization.

Experimental Protocol: this compound Purification

This protocol is adapted from chemical synthesis purification methods and can be applied to fermentation broths.

Materials:

-

Fermentation broth supernatant

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 5 M)

-

Activated charcoal

-

Filtration apparatus (e.g., Büchner funnel)

-

Ice bath

-

Drying oven

Procedure:

-

Cell Removal: Centrifuge or filter the fermentation broth to remove the microbial cells.

-

Dissolution of this compound: Add sodium hydroxide solution to the supernatant to dissolve the this compound as its sodium salt. The neutral sodium salt is more soluble in water.[12]

-

Decolorization (Optional): If the solution is colored, add activated charcoal and heat gently to decolorize it. Filter to remove the charcoal.[12]

-

Precipitation: At room temperature, carefully add hydrochloric acid to the solution to re-precipitate the this compound. Avoid heating, as it can lead to the formation of a more soluble lactone.[12]

-

Crystallization: Cool the mixture in an ice bath for at least one hour to maximize the crystallization of this compound.[12]

-

Filtration and Washing: Filter the precipitated this compound using a Büchner funnel. Wash the crystals with cold water until the filtrate is free of chloride ions (as tested with silver nitrate).[12]

-

Drying: Dry the purified this compound in an oven at a moderate temperature (e.g., 80-100°C).[12]

Genetic Engineering Workflow: CRISPR/Cas9 in Trichoderma reesei

The development of efficient genetic engineering tools is crucial for constructing high-performance microbial strains. CRISPR/Cas9 has emerged as a powerful technique for targeted genome editing in filamentous fungi like Trichoderma reesei.[13][14]

Conclusion

The bio-based production of this compound from pectin represents a significant advancement in sustainable chemical manufacturing. By leveraging the power of metabolic engineering and the abundance of pectin-rich biomass, it is possible to produce this valuable platform chemical in an environmentally friendly and economically viable manner. This technical guide has provided a comprehensive overview of the key methodologies, from pectin hydrolysis to microbial fermentation and downstream processing. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for the scientific community, fostering further research and development in this exciting field. The continued optimization of microbial strains, fermentation processes, and purification techniques will undoubtedly lead to even more efficient and scalable bio-based this compound production in the future.

References

- 1. An evolutionary conserved d-galacturonic acid metabolic pathway operates across filamentous fungi capable of pectin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Production of this compound from pectin-derived D-galacturonic acid: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Engineering marine fungi for conversion of D-galacturonic acid to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. cris.vtt.fi [cris.vtt.fi]

- 6. Metabolic engineering of fungal strains for conversion of D-galacturonate to meso-galactarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enhancing fungal production of galactaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Engineering marine fungi for conversion of d-galacturonic acid to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. prepchem.com [prepchem.com]

- 13. CRISPR/Cas9-Mediated Genome Editing of Trichoderma reesei | Springer Nature Experiments [experiments.springernature.com]

- 14. CRISPR/Cas9-Mediated Genome Editing of Trichoderma reesei - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Stereochemical Nuances: A Technical Guide to Mucic Acid and Glucaric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucic acid and D-glucaric acid, both aldaric acids with the same chemical formula (C₆H₁₀O₈), serve as compelling examples of how subtle differences in stereochemistry can profoundly influence the physical, chemical, and biological properties of molecules. Derived from the oxidation of galactose and glucose, respectively, these dicarboxylic sugar acids are gaining attention in various fields, from polymer synthesis to potential therapeutic applications.[1][2] This technical guide provides an in-depth exploration of the core distinctions between this compound and glucaric acid, offering a comparative analysis of their properties, detailed experimental protocols for their synthesis and analysis, and an overview of their divergent biological roles.

Core Differences at a Glance

The primary distinction between this compound and glucaric acid lies in their stereochemistry, which dictates their three-dimensional structure and subsequent intermolecular interactions. This fundamental difference gives rise to significant variations in their physical properties, most notably their solubility and melting points.

Chemical Structures

The molecular formula for both this compound and glucaric acid is C₆H₁₀O₈. However, the spatial arrangement of the hydroxyl (-OH) groups along the carbon chain differs, leading to their distinct stereoisomeric nature. This compound is a meso compound, meaning it has a plane of symmetry and is therefore achiral and optically inactive, despite having chiral centers.[3][4] In contrast, D-glucaric acid is chiral and optically active.

Physicochemical Properties: A Comparative Analysis

The difference in stereochemistry directly impacts the crystal lattice structure of the two acids, leading to significant variations in their physical properties. This compound's symmetry allows for more efficient crystal packing, resulting in a higher melting point and lower solubility compared to glucaric acid.

| Property | This compound | D-Glucaric Acid |

| Synonyms | Galactaric acid, meso-galactaric acid | D-saccharic acid, Glucosaccharic acid |

| CAS Number | 526-99-8 | 87-73-0 |

| Molecular Formula | C₆H₁₀O₈ | C₆H₁₀O₈ |

| Molecular Weight | 210.14 g/mol | 210.14 g/mol |

| Melting Point | 210-230 °C | 125-126 °C |

| Solubility in Water | 3.3 g/L | 912 g/L |

| pKa₁ | ~3.0 (predicted) | ~3.01 |

| pKa₂ | ~4.0 (predicted) | ~3.94 |

| Optical Activity | Inactive (meso) | Active |

Experimental Protocols

Synthesis

1. Synthesis of this compound from Galactose via Nitric Acid Oxidation

This protocol is adapted from established methods of oxidizing galactose with nitric acid.[5][6]

-

Materials: D-galactose, concentrated nitric acid (HNO₃), deionized water.

-

Procedure:

-

In a fume hood, dissolve 10 g of D-galactose in 60 mL of deionized water in a 250 mL beaker.

-

Slowly add 20 mL of concentrated nitric acid to the galactose solution while stirring.

-

Heat the mixture on a hot plate in the fume hood to a gentle boil.

-

Reduce the volume of the solution to approximately 20 mL by boiling.

-

Allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes to promote crystallization.

-

Collect the white crystalline precipitate of this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water, followed by a small amount of cold ethanol.

-

Dry the purified this compound crystals in a desiccator.

-

2. Synthesis of D-Glucaric Acid from Glucose

The synthesis of D-glucaric acid from glucose can also be achieved through nitric acid oxidation, though catalytic and biotechnological methods are also employed.[2][7] A general chemical synthesis approach is outlined below.

-

Materials: D-glucose, nitric acid, sodium nitrite (as a catalyst), deionized water.

-

Procedure:

-

In a fume hood, prepare a solution of D-glucose in deionized water.

-

Add a catalytic amount of sodium nitrite.

-

Slowly add nitric acid to the glucose solution while maintaining a controlled temperature.

-

After the reaction is complete, the solution is typically concentrated and cooled to induce crystallization of D-glucaric acid.

-

Purification can be achieved through recrystallization.

-

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC)

-

This compound: Due to its low solubility, analysis of this compound by HPLC can be challenging. Derivatization to a more soluble ester form may be necessary.

-

D-Glucaric Acid: An isocratic HPLC method has been developed for the direct measurement of D-glucaric acid in biological fluids like urine.[8][9]

-

Column: A polymer-based reversed-phase column such as Shodex RSpak DE-613 can be used.[10]

-

Mobile Phase: A simple acidic mobile phase, for example, 2 mM perchloric acid, can be employed to suppress the dissociation of the carboxyl groups.[10]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

This compound: ¹H and ¹³C NMR can be used for structural confirmation. Due to its poor solubility in many common NMR solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is often used.[11]

-

D-Glucaric Acid: ¹H and ¹³C NMR are routinely used for the characterization of D-glucaric acid and its lactone forms in solution.[12][13] Deuterium oxide (D₂O) is a common solvent for analysis.[14]

Biological Activities and Applications

The biological roles and potential applications of this compound and glucaric acid are quite distinct, largely influenced by their stereochemistry and resulting interactions with biological systems.

This compound:

-

Metabolic Role: this compound is recognized as a human metabolite.[15]

-

Chelating Agent: It can act as a chelating agent for metal ions.[15]

-

Antioxidant Properties: Some studies have suggested that this compound possesses antioxidant properties.[15]

-

Industrial Applications: It has been used as a precursor for the synthesis of adipic acid (a nylon precursor) and as a replacement for tartaric acid in some food applications.[3]

D-Glucaric Acid and its Derivatives:

-

Cancer Prevention: D-glucaric acid and its derivatives, particularly D-glucaro-1,4-lactone, have been extensively studied for their potential role in cancer prevention.[16][17] They are thought to exert their effects by inhibiting the enzyme β-glucuronidase, which is involved in the detoxification of carcinogens.[16]

-

Detoxification: By inhibiting β-glucuronidase, D-glucarates can enhance the body's natural defense mechanisms for eliminating toxins and tumor promoters.[16][17]

-

Hormone Regulation: These compounds may also influence steroidogenesis, which could be beneficial in hormone-dependent cancers.[16]

-

Natural Occurrence: D-glucaric acid is found naturally in many fruits and vegetables, with notable concentrations in apples, oranges, and cruciferous vegetables.[16]

Conclusion

References

- 1. Glucaric Acid | Rupa Health [rupahealth.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. D-Glucaric acid: biological functions and applications_Chemicalbook [chemicalbook.com]

- 5. Enhancing fungal production of galactaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US1718837A - Production of this compound - Google Patents [patents.google.com]

- 7. CN103436910A - Preparation method of gluconic acid and glucaric acid - Google Patents [patents.google.com]

- 8. HPLC determination of D-glucaric acid in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. shodex.com [shodex.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03984A [pubs.rsc.org]

- 15. atamankimya.com [atamankimya.com]

- 16. [The biological role of D-glucaric acid and its derivatives: potential use in medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Enigmatic Role of Mucic Acid: A Deep Dive into its Function as a Human Metabolite

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the multifaceted role of mucic acid, also known as galactaric acid, as a significant human metabolite. This in-depth whitepaper, targeted towards researchers, scientists, and drug development professionals, consolidates current knowledge on its biochemical pathways, physiological and pathological significance, and the analytical methodologies for its detection and quantification. The guide aims to provide a foundational resource for future investigations into the therapeutic and diagnostic potential of this intriguing organic acid.

This compound, a six-carbon dicarboxylic acid, is primarily formed through the oxidation of galactose. While its presence in the human body has been acknowledged, its precise functions and metabolic pathways have remained subjects of ongoing research. This technical guide synthesizes disparate findings to present a holistic view of this compound's journey and impact within human physiology.

Biosynthesis and Metabolism: An Unfolding Story

The primary precursor to this compound is galactose, a monosaccharide derived from the digestion of lactose found in dairy products. While the oxidation of galactose to this compound is a known chemical reaction, the specific enzymatic processes governing this conversion within the human body are not yet fully elucidated. It is hypothesized that both endogenous metabolic pathways and the metabolic activities of the gut microbiota contribute to the presence of this compound in human tissues and fluids.

The degradation of this compound in humans is also an area of active investigation. The molecule can be converted to allothis compound when heated and can undergo various chemical transformations under different conditions.[1][2] The precise enzymatic pathways and breakdown products in a physiological context are yet to be fully mapped out.

Physiological and Pathological Implications

Emerging research highlights the potential of this compound to influence several key biological processes, positioning it as a molecule of interest for therapeutic development.

Immunomodulatory Effects: Interaction with Toll-Like Receptors

Studies have indicated that this compound can act as an activator of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[3] These receptors are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering inflammatory responses to combat infections. The activation of TLR2 and TLR4 by this compound suggests its potential role in modulating immune responses and protecting against infectious diseases.[3]

Signaling Pathway of this compound via TLR4

Caption: Proposed activation of the TLR4 signaling pathway by this compound.

Role in Bone Metabolism: Stimulation of Runx2

This compound has been shown to stimulate the expression of Runt-related transcription factor 2 (Runx2) mRNA.[4][5] Runx2 is a master transcription factor for osteoblast differentiation and is essential for bone formation. This finding suggests that this compound could play a role in bone tissue engineering and may have therapeutic potential in conditions characterized by impaired bone regeneration. The precise molecular mechanism by which this compound upregulates Runx2 expression is an area of ongoing research.

Logical Flow of this compound's Influence on Osteogenesis

Caption: Influence of this compound on the Runx2-mediated osteogenic pathway.

Quantitative Analysis of this compound

To date, there is a scarcity of published data detailing the absolute concentrations of this compound in human tissues and fluids. However, its detection in urine has been utilized as a biomarker for the intake of dairy products and carotenoid-rich vegetables.[6] The development and validation of robust analytical methods are crucial for establishing reference ranges in healthy and diseased populations.

Table 1: Potential of Urinary Galactonate as a Biomarker for Food Intake

| Food Source | Associated Urinary Metabolite | Study Finding |

| Milk | Galactonate | Identified as a biomarker for milk intake.[6] |

| Cheese | 3-Phenyllactic acid | Identified as a specific biomarker for cheese intake.[6] |

| Soy Drink | Pinitol, Trigonelline | Identified as candidate biomarkers for soy drink intake.[6] |

Experimental Methodologies for this compound Detection

The accurate quantification of this compound in complex biological matrices presents analytical challenges. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with mass spectrometry (HPLC-MS/MS), offers high sensitivity and specificity for the analysis of organic acids. A typical workflow involves:

-

Sample Preparation: Plasma or urine samples are deproteinized, often through protein precipitation with a solvent like acetonitrile. An internal standard is added for accurate quantification.

-

Chromatographic Separation: A reversed-phase C18 column or a column designed for polar analytes is commonly used. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed to separate this compound from other matrix components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically a triple quadrupole instrument. The detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Experimental Workflow for HPLC-MS/MS Analysis of this compound

Caption: General workflow for this compound analysis by HPLC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of organic acids. Due to the low volatility of this compound, a derivatization step is essential.

-

Sample Preparation: Similar to HPLC, urine samples are often first treated to remove interfering substances. This is followed by an extraction step, typically liquid-liquid extraction with an organic solvent.

-

Derivatization: The extracted organic acids are chemically modified to increase their volatility. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar HP-5ms column). The separation is achieved based on the different boiling points and interactions of the analytes with the stationary phase of the column.

-

MS Detection: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer. The resulting mass spectra provide structural information and allow for quantification.

Future Directions and Conclusion

The role of this compound as a human metabolite is a burgeoning field of research with significant potential. The findings summarized in this technical guide underscore the need for further investigation into its endogenous synthesis and degradation pathways, the precise molecular mechanisms of its biological activities, and its quantitative levels in various physiological and pathological states. The development of standardized and validated analytical methods will be paramount in advancing our understanding of this enigmatic molecule and harnessing its potential for novel therapeutic and diagnostic applications. This guide serves as a critical resource to propel these future research endeavors.

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. GALACTARIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of Urinary Food Intake Biomarkers for Milk, Cheese, and Soy-Based Drink by Untargeted GC-MS and NMR in Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research on Nitric Acid Oxidation of Lactose to Mucic Acid

Introduction

The oxidation of carbohydrates by nitric acid has been a cornerstone of organic chemistry since the 19th century, providing a direct route to various sugar acids. Among these, the conversion of lactose to mucic acid (also known as galactaric acid) is of significant historical and chemical interest. Early researchers meticulously documented this process, laying the groundwork for understanding the oxidative cleavage and transformation of disaccharides. This technical guide delves into the foundational research on the nitric acid oxidation of lactose to this compound, presenting detailed experimental protocols, quantitative data from the era, and a generalized workflow for this classic transformation.

Core Chemistry

The reaction proceeds in two principal stages. First, the glycosidic bond of lactose is hydrolyzed by the acidic medium to yield its constituent monosaccharides: glucose and galactose. Subsequently, the strong oxidizing nature of nitric acid converts both the aldehyde and the primary alcohol groups of the galactose moiety into carboxylic acids, forming the sparingly soluble this compound. The glucose is similarly oxidized to glucaric acid, which is much more soluble and typically remains in the mother liquor.

Experimental Protocols from Early Research

The following protocols are representative of the methods employed in the late 19th and early 20th centuries. These procedures are characterized by the use of relatively concentrated nitric acid and simple laboratory equipment.

Detailed Protocol by Emil Fischer (1909)

This method, described by the eminent chemist Emil Fischer, is a classic example of the preparation of this compound from lactose.

Materials:

-

Lactose: 100 g

-

Nitric Acid (specific gravity 1.15): 1200 g

-

Sodium Hydroxide solution (normal)

-

Hydrochloric Acid (5 times normal)

-

Activated Charcoal (for decolorization, if needed)

Procedure:

-

Oxidation: 100 g of lactose and 1200 g of nitric acid (sp. gr. 1.15) are combined in a porcelain dish. The mixture is heated to evaporate the solution, with stirring, to a final volume of approximately 200 ml. Towards the end of the evaporation, the mixture becomes a thick, pasty mass due to the precipitation of this compound.

-

Isolation of Crude Product: After cooling, the paste is diluted with cold water, and the solid this compound is collected by filtration. The collected solid is then washed with cold water.

-

Purification: The crude this compound is dissolved in a calculated amount of normal sodium hydroxide solution to form the soluble neutral sodium salt. For the expected yield, approximately 335 ml of normal alkali is required. This dissolution is performed at room temperature with shaking. If the resulting solution is yellow, it is warmed with activated charcoal and filtered to decolorize it.

-

Precipitation of Pure this compound: The solution of sodium mucate is cooled, and a sufficient amount of five times normal hydrochloric acid (approximately 67 ml) is added to neutralize the sodium hydroxide and precipitate the this compound. It is crucial that this step is performed at ordinary temperature to avoid the formation of the more soluble lactone of this compound.

-

Final Isolation: The mixture is allowed to stand at a low temperature (preferably 0°C) for one hour to ensure complete crystallization. The pure this compound is then collected by suction filtration, washed with cold water until the filtrate is free of chloride ions, and dried at 100°C.

Quantitative Data from Early Methods

The yields of this compound obtained in early research varied depending on the specific conditions used. The following table summarizes quantitative data from this period.

| Source | Lactose (g) | Nitric Acid | Temperature | Reaction Time | Crude Yield of this compound (g) | Purified Yield of this compound (g) | Yield (%) |

| E. Fischer (1909) | 100 | 1200 g (sp. gr. 1.15) | Evaporation | Not specified | ~36 | 32 | ~32% |

| Simple HNO₃ Procedure | 5 (14 mmol) | 40 mL (35% solution) | 80°C | 24 h | - | - | 50.3%[1] |

Logical Relationships and Experimental Workflows

The following diagrams illustrate the chemical pathways and the generalized experimental workflow for the nitric acid oxidation of lactose as described in early research.

Reaction Pathway

Caption: Reaction pathway for the formation of this compound from lactose.

Generalized Experimental Workflow

Caption: Generalized workflow for this compound synthesis from lactose.

References

Physical properties of mucic acid crystals.

An In-depth Technical Guide to the Physical Properties of Mucic Acid Crystals

Introduction

This compound, also known as galactaric acid, is an aldaric acid derived from the oxidation of galactose or galactose-containing compounds.[1][2] Its symmetrical structure, despite possessing chiral centers, renders it a meso compound, leading to unique physical and chemical characteristics.[1][2] This technical guide provides a comprehensive overview of the physical properties of this compound crystals, targeting researchers, scientists, and professionals in drug development. The document details crystallographic, mechanical, solubility, and spectroscopic properties, supported by experimental protocols and graphical representations of key concepts and workflows.

General Physicochemical Properties

This compound typically presents as a white, odorless crystalline powder with a texture similar to sugar crystals.[3] Due to the molecular symmetry, it is optically inactive.[1][2][4] It is stable under standard conditions, which is beneficial for its application in various industrial and research settings.[2]

Table 1: General Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanedioic acid | [1] |

| Molecular Formula | C₆H₁₀O₈ | [1][5] |

| Molar Mass | 210.14 g/mol | [2][5][6] |

| Appearance | White crystalline powder | [1][2][4] |

| Melting Point | 210–230 °C (decomposes) | [1][4][5][6] |

| Density | ~1.790 - 1.87 g/cm³ | [2][7] |

| Optical Activity | Optically inactive (meso compound) | [1][2][4] |

| pH (1% Solution) | 2.5 - 3.5 | [2] |

Solubility Profile

This compound's solubility is notably low in cold water and alcohol.[1][2][4] This low solubility, particularly in comparison to its stereoisomer glucaric acid, is attributed to the efficient crystal packing enabled by its molecular symmetry.[8] The solubility is pH-dependent and increases with temperature.[2] It is most soluble at a pH of around 4.7 in the presence of sodium or ammonium ions.[2]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature | Source |

| Cold Water | Nearly insoluble; 3.3 mg/mL | 14 °C | [1][5][8] |

| Alcohol | Insoluble | - | [1][2][4] |

| Ether | Insoluble | - | [5] |

| 1 M NaOH | Soluble | - | [9] |

| DMSO | 5.5 mg/mL (Sonication recommended) | - | [10] |

| DMF | Insoluble | - | [9] |

| PBS (pH 7.2) | Slightly soluble | - | [9] |

Crystallographic and Mechanical Properties

The crystal structure of this compound is characterized by an extensive and compact network of intermolecular hydrogen bonds, which is responsible for its unusually high density and exceptional mechanical stiffness for an organic crystal.[7][11][12]

Crystal Structure

Single crystal X-ray diffraction analysis at room temperature (296 K) revealed that this compound crystals are triclinic with the space group P-1.[7] The molecules are linked by strong hydrogen bonds, forming tightly packed chains.[7][11]

Table 3: Crystallographic Data for this compound at 296 K

| Parameter | Value | Source |

| Crystal System | Triclinic | [7] |

| Space Group | P-1 | [7] |

| a | 4.9176(2) Å | [7] |

| b | 5.8208(2) Å | [7] |

| c | 6.8535(2) Å | [7] |

| α | 92.264(1)° | [7] |

| β | 94.208(1)° | [7] |

| γ | 93.549(1)° | [7] |

Mechanical Properties

Nanoindentation studies have shown that this compound crystals are "ultrastiff," exhibiting some of the highest Young's modulus and hardness values reported for organic crystals.[7][12][13] These properties exceed those of other notably stiff organic crystals like α-glycine and tartaric acid.[7][12] The mechanical properties are anisotropic, varying with the crystal face being measured.[7]

Table 4: Mechanical Properties of this compound Crystal Faces

| Crystal Face | Young's Modulus (E) | Hardness (H) | Source |

| (100)/(1̄00) | 50.25 ± 1.55 GPa | 2.81 ± 0.15 GPa | [7][13] |

| (001)/(001̄) | 29.25 ± 0.43 GPa | 1.74 ± 0.06 GPa | [7][14] |

| (010)/(01̄0) | 31.3 ± 0.9 GPa | 1.85 ± 0.07 GPa | [7] |

Spectroscopic Data

Spectroscopic methods are crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorptions for O-H and C=O functional groups. Data is available from the Coblentz Society and NIST databases.[15][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO) due to solubility limitations in other common NMR solvents.[18]

Table 5: NMR Spectroscopic Data for this compound in DMSO

| Nucleus | Chemical Shift (δ) in ppm | Source |

| ¹H NMR | 12.37 (s, 2H, -COOH), 4.56 (s, 4H), 4.24 (s, 2H), 3.78 (s, 2H) | [18] |

| ¹³C NMR | 175.83, 71.79, 70.25 | [18] |

Experimental Protocols & Workflows

Synthesis and Purification (this compound Test)

This compound is commonly synthesized by the nitric acid oxidation of galactose or galactose-containing compounds like lactose.[1][4] This reaction serves as a specific qualitative test for galactose.[19][20]

-

Protocol:

-

Dissolve the carbohydrate sample (e.g., 5g lactose monohydrate) in concentrated nitric acid (e.g., 40mL of 35% HNO₃).[18][19]

-

Heat the solution (e.g., to 80°C) and stir for an extended period (e.g., 24 hours) or until the volume is significantly reduced.[18][19] Brown fumes of nitrogen dioxide will be observed.[19]

-

Cool the reaction mixture and allow it to stand, often overnight.[19][20]

-

The resulting white, insoluble crystals of this compound are collected by filtration.[18][19]

-

The precipitate is washed with cold water and ethyl acetate and then dried to yield the pure product.[18]

-

Single Crystal Growth and X-ray Diffraction

-

Crystal Growth: Good-quality, colorless, block-shaped single crystals are obtained by the slow evaporation of an aqueous solution of this compound at room temperature.[11]

-

X-ray Diffraction (XRD): The crystal structure is determined using single-crystal X-ray diffraction. Data is collected at a controlled temperature (e.g., 296 K) to determine the unit cell dimensions, space group, and atomic coordinates.[7]

Mechanical Property Analysis

-

Nanoindentation: The Young's modulus and hardness of the crystals are measured using nanoindentation.[7][14] This technique involves pressing a sharp indenter tip onto a specific crystal face and measuring the applied load versus the penetration depth.[14][21] The resulting load-depth curves are analyzed to calculate the mechanical properties.[21]

Structure-Property Relationships

The distinct physical properties of this compound are a direct consequence of its molecular structure.

Optical Inactivity: The Meso Compound

This compound has four chiral carbon atoms. However, the molecule possesses a center of symmetry, meaning it is superimposable on its mirror image.[1] This internal symmetry cancels out any potential optical rotation, making it an optically inactive meso compound.[1][2][4]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound in various fields.

-

Chemical Synthesis: It serves as a precursor for valuable chemicals like adipic acid (a nylon precursor) and pyrones.[1][7][22]

-

Drug Development: this compound and its derivatives have been explored for their biological activities and as intermediates in the total synthesis of complex natural products like Taxol.[1][22][23]

-

Material Science: Its exceptionally stiff crystals are of interest for developing mechanically robust, lightweight organic materials.[7][13]

-